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Compound of Interest

Compound Name: AMG 837 sodium salt

Cat. No.: B10862298

A detailed comparison of the pharmacological profiles of two key G-protein-coupled receptor 40
(GPR40) agonists, AMG 837 and TAK-875, for researchers and drug development
professionals.

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1),
has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Its activation by
medium and long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS) from
pancreatic 3-cells.[1][4] This has led to the development of synthetic agonists, including AMG
837 and TAK-875 (fasiglifam), both of which have entered clinical trials. However, their
development trajectories and pharmacological profiles exhibit key differences, particularly
concerning safety and mechanism of action.

TAK-875 showed satisfactory glucose-lowering effects in Phase Il and Il studies, but its
development was prematurely terminated in Phase Il trials due to unexpected drug-induced
liver injury (DILI). In contrast, AMG 837 has been characterized as a potent partial agonist with
a favorable preclinical profile. This guide provides a comparative overview of these two
compounds, focusing on their mechanism of action, efficacy, and safety, supported by available
data.

GPR40 Signaling Pathway

Activation of GPR40 by agonists like AMG 837 and TAK-875 primarily initiates a Gag-mediated
signaling cascade. This pathway involves the activation of phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
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and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic
reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular
Ca2+ is a key driver for the exocytosis of insulin granules from pancreatic (3-cells, but only in
the presence of elevated glucose levels. Some research also suggests that GPR40 can signal
through B-arrestin pathways, which may also contribute to GSIS.
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Caption: GPR40 agonist-induced insulin secretion pathway.
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Head-to-Head Comparison: AMG 837 vs. TAK-875

While direct side-by-side clinical comparisons are limited, preclinical data provides a basis for
evaluating their distinct pharmacological properties. AMG 837 is described as a partial agonist,
whereas TAK-875 is also considered a partial agonist that binds to an allosteric site.

In Vitro Potency and Efficacy

Both compounds demonstrate high potency in activating the GPR40 receptor across various
species. The tables below summarize key quantitative data from cell-based assays.

Table 1: In Vitro Agonist Potency (EC50, nM)

TAK-875

Assay Type Species AMG 837 L Reference
(Fasiglifam)
Caz*
o Human 41 (Aequorin) 75.2 ,
Mobilization
Rat 44 (Aequorin) 140.4 ,
Mouse 17 (Aequorin) -
Monkey 59 (Aequorin) 906.2
B-Arrestin
] Human - 154.0
Recruitment
Insulin Secretion Mouse Islets 142 -

| | RINm5F Cells | - | 27,000 (27 pM) | |
Note: Assay conditions and cell lines may vary between studies, affecting direct comparability.

Table 2. Pharmacological Characteristics
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TAK-875

Feature AMG 837 o Reference
(Fasiglifam)

) . . Partial Allosteric

Agonist Type Partial Agonist . ;
Agonist

Signaling Pathway Gaq Gagq, B-arrestin
Terminated in Phase

Clinical Status Entered Clinical Trials

| Primary Safety Concern | Not publicly detailed | Drug-Induced Liver Injury (DILI) | |

Safety and Hepatotoxicity Profile of TAK-875

The primary differentiator between the two compounds is the liver safety profile. The
development of TAK-875 was halted due to DILI observed in Phase lll trials. Subsequent
research has identified several contributing mechanisms:

» Reactive Metabolites: TAK-875 can form a reactive acyl glucuronide metabolite (TAK-
875AG) in hepatocytes. This metabolite can covalently bind to proteins, a risk factor for DILI.

» Bile Transporter Inhibition: Both TAK-875 and its glucuronide metabolite inhibit crucial bile
acid transporters in the liver, such as BSEP, NTCP, OATPs, and MRPs. This inhibition can
lead to the accumulation of toxic bile acids in hepatocytes.

» Mitochondrial Dysfunction: Studies have shown that TAK-875 can impair mitochondrial
function in hepatocytes by interfering with oxidative phosphorylation.

* ROS Generation: TAK-875 has been shown to induce the generation of reactive oxygen
species (ROS) in a GPR40-dependent manner in hepatocarcinoma cells, contributing to its
cytotoxicity.

It is important to note that this liver toxicity is considered to be linked to the intrinsic properties
of the TAK-875 molecule itself, rather than a class-wide effect of all GPR40 agonists.

Experimental Protocols and Workflows
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The evaluation of GPR40 agonists relies on a series of standardized in vitro and in vivo assays
to determine potency, efficacy, and mechanism of action.

Key Experiment: Static Glucose-Stimulated Insulin
Secretion (GSIS) Assay

This assay is fundamental for characterizing the primary function of GPR40 agonists. It
measures the ability of a compound to potentiate insulin release from pancreatic islets in a
glucose-dependent manner.

Methodology:

o Islet Isolation: Pancreatic islets are isolated from a suitable species (e.g., mouse, rat, or
human donor) using collagenase digestion followed by purification.

¢ Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate
Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal
insulin secretion rate.

o Basal Secretion (Low Glucose): A subset of islets is incubated in fresh low-glucose KRBH for
a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin levels.

o Stimulated Secretion (High Glucose): The remaining islets are then incubated in KRBH
containing a high glucose concentration (e.g., 16.7 mM) with and without the test compound
(e.g., AMG 837) for the same duration.

« Insulin Quantification: The amount of insulin in the collected supernatants is quantified using
methods like ELISA (Enzyme-Linked Immunosorbent Assay).

o Data Analysis: The insulin secretion at high glucose (with and without the agonist) is
compared to the basal secretion at low glucose. The results are often expressed as a
stimulation index.
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Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Conclusion

Both AMG 837 and TAK-875 are potent GPR40 agonists that effectively stimulate glucose-
dependent insulin secretion. The clinical development of TAK-875, however, was halted due to
significant hepatotoxicity, which has been mechanistically linked to the formation of reactive
metabolites and inhibition of bile acid transport. AMG 837 remains an important tool compound
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for studying GPR40 pharmacology. The divergent paths of these two molecules underscore the
critical importance of thorough safety and toxicology assessments in drug development. The
experience with TAK-875 has provided valuable insights, guiding the design of next-generation
GPR40 agonists to mitigate the risk of liver injury while retaining therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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